Nrf2 activator-9

Description

Properties

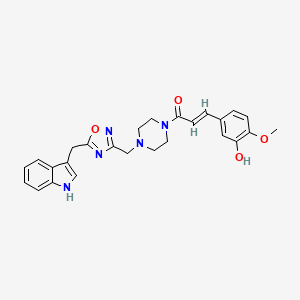

Molecular Formula |

C26H27N5O4 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

(E)-3-(3-hydroxy-4-methoxyphenyl)-1-[4-[[5-(1H-indol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C26H27N5O4/c1-34-23-8-6-18(14-22(23)32)7-9-26(33)31-12-10-30(11-13-31)17-24-28-25(35-29-24)15-19-16-27-21-5-3-2-4-20(19)21/h2-9,14,16,27,32H,10-13,15,17H2,1H3/b9-7+ |

InChI Key |

CJJKTGLUMJMDJD-VQHVLOKHSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)CC3=NOC(=N3)CC4=CNC5=CC=CC=C54)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)CC3=NOC(=N3)CC4=CNC5=CC=CC=C54)O |

Origin of Product |

United States |

Foundational & Exploratory

Nrf2 Activator-9 (NA-9): A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a critical role in protecting cells from oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The activation of the Nrf2 pathway is a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress. This technical guide provides an in-depth overview of the mechanism of action of a representative Nrf2 activator, designated NA-9, summarizing its effects on the Keap1-Nrf2 signaling pathway, methodologies for its characterization, and representative quantitative data.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical signaling cascade that governs the expression of a wide array of cytoprotective genes.[1][2] Under homeostatic conditions, two molecules of Keap1 bind to one molecule of Nrf2, leading to its continuous ubiquitination by a Cul3-based E3 ligase complex and subsequent degradation by the proteasome.[1][2] This process maintains low intracellular levels of Nrf2.

Upon exposure to oxidative or electrophilic stressors, or to Nrf2 activators like NA-9, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 ubiquitination.[3] As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1][2]

dot

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of NA-9.

Quantitative Assessment of NA-9 Activity

The potency and efficacy of NA-9 as an Nrf2 activator can be quantified through various in vitro assays. The following tables summarize representative data for NA-9 compared to well-characterized Nrf2 activators.

Table 1: Potency of Nrf2 Activators in ARE-Luciferase Reporter Assay

An Antioxidant Response Element (ARE)-luciferase reporter assay is a common method to screen for and characterize Nrf2 activators.[4] In this assay, cells are engineered to express a luciferase reporter gene under the control of ARE sequences. Activation of Nrf2 leads to an increase in luciferase expression, which can be quantified by measuring luminescence. The EC50 value represents the concentration of the compound that elicits a half-maximal response.

| Compound | Cell Line | EC50 (µM) | Max Fold Induction |

| NA-9 (representative) | HepG2 | 1.5 | 15 |

| Sulforaphane | HepG2 | 2-5 | 10-12 |

| Dimethyl Fumarate (DMF) | HEK293 | 10-20 | 8-10 |

| tert-Butylhydroquinone (tBHQ) | HepG2 | 10-30 | 12-14[4] |

| CDDO-Im | AREc32 | ~0.02 | >20[4] |

Table 2: Induction of Nrf2 Target Gene Expression by NA-9

Quantitative real-time PCR (qPCR) is used to measure the fold induction of Nrf2 target genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), Heme Oxygenase 1 (HO-1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC), following treatment with an Nrf2 activator.

| Gene Target | Cell Line | Treatment | Fold Induction (mRNA) |

| NQO1 | A549 | NA-9 (5 µM, 24h) | 8.5 |

| HO-1 | A549 | NA-9 (5 µM, 24h) | 12.2 |

| GCLC | A549 | NA-9 (5 µM, 24h) | 6.8 |

| NQO1 | Primary Hepatocytes | Sulforaphane (10 µM, 24h) | ~10-15[5] |

| HO-1 | HUVECs | XXT (100 µg/mL) | ~5[6] |

Table 3: Inhibition of Keap1-Nrf2 Protein-Protein Interaction (PPI)

For Nrf2 activators that function by directly disrupting the Keap1-Nrf2 interaction, various assays like Fluorescence Polarization (FP) or FRET can be used to determine their inhibitory potency (IC50).[7][8]

| Compound | Assay Type | IC50 (µM) |

| NA-9 (representative PPI inhibitor) | FP | 0.5 |

| Compound 1 (LH601A) | 2D-FIDA | 2.7[9] |

| Compound 2 (from HTS) | FP | 3[8] |

| K18 | FP | 31.55[2][9] |

Key Experimental Protocols

Characterizing the mechanism of action of NA-9 involves a series of well-defined experimental protocols.

ARE-Luciferase Reporter Gene Assay

This assay quantifies the ability of NA-9 to activate the Nrf2 pathway.

Methodology:

-

Cell Culture and Transfection: HepG2 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in a 96-well plate and co-transfected with an ARE-luciferase reporter vector and a Renilla luciferase control vector using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, cells are treated with various concentrations of NA-9 or a vehicle control for another 24 hours.

-

Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency. The fold induction is calculated relative to the vehicle-treated control. EC50 values are determined by plotting the fold induction against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[4]

dot

Caption: Workflow for the ARE-Luciferase Reporter Gene Assay.

Nrf2 Nuclear Translocation Assay

This assay visually and quantitatively confirms that NA-9 induces the translocation of Nrf2 from the cytoplasm to the nucleus.

Methodology:

-

Cell Culture and Treatment: A549 cells are grown on glass coverslips in a 24-well plate and treated with NA-9 or a vehicle control for a specified time (e.g., 4 hours).

-

Immunofluorescence:

-

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA.

-

Cells are incubated with a primary antibody against Nrf2 overnight at 4°C.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

-

Imaging: Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.

-

Quantitative Analysis (Cellular Fractionation and Western Blot):

-

Treated cells are harvested, and cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.

-

Protein concentrations are determined, and equal amounts of protein from each fraction are resolved by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane and probed with antibodies against Nrf2. Antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) are used as loading and fractionation controls.

-

dot

Caption: Experimental workflows for assessing Nrf2 nuclear translocation.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This method quantifies the induction of Nrf2 target gene mRNA expression.

Methodology:

-

Cell Culture and Treatment: Cells are treated with NA-9 or vehicle control for a specified time (e.g., 24 hours).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR reaction is performed using SYBR Green master mix, cDNA template, and primers specific for Nrf2 target genes (NQO1, HO-1, GCLC) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.[6]

NQO1 Activity Assay

This functional assay measures the enzymatic activity of NQO1, a downstream target of Nrf2.

Methodology:

-

Cell Lysis: Cells treated with NA-9 or vehicle are lysed to prepare cell extracts.

-

Enzymatic Reaction: The cell lysate is incubated with a reaction mixture containing NADH, menadione (an NQO1 substrate), and a colorimetric probe (e.g., MTT). NQO1 reduces menadione, which in turn reduces the probe, leading to a color change.

-

Measurement: The absorbance is measured over time using a spectrophotometer. The specific NQO1 activity is determined by subtracting the activity in the presence of an NQO1 inhibitor (e.g., dicoumarol) from the total activity.

-

Data Analysis: NQO1 activity is normalized to the total protein concentration of the lysate and expressed as fold increase over the vehicle control.

Conclusion

NA-9 is a potent activator of the Nrf2 signaling pathway. It functions by disrupting the inhibitory interaction between Keap1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2. This, in turn, results in the transcriptional activation of a battery of cytoprotective genes. The robust and quantifiable activity of NA-9, as demonstrated by ARE reporter assays, target gene induction, and functional enzyme activity assays, underscores its potential as a therapeutic agent for diseases associated with oxidative stress. The experimental protocols outlined in this guide provide a comprehensive framework for the continued investigation and development of NA-9 and other novel Nrf2 activators.

References

- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Nrf2 Activator-9: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of a novel small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), herein referred to as Nrf2 Activator-9. Nrf2 is a master regulator of the cellular antioxidant response, and its activation represents a promising therapeutic strategy for a multitude of diseases underpinned by oxidative stress and inflammation. This whitepaper details the signaling pathway of Nrf2, the discovery and screening process for activators, a representative chemical synthesis protocol, and key experimental methodologies for the characterization of such compounds. All quantitative data are presented in tabular format for clarity, and critical pathways and workflows are visualized using Graphviz diagrams.

Introduction: The Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[1] This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2] This binding initiates the transcription of a broad array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as enzymes involved in glutathione synthesis and regeneration.[1][2]

The activation of the Nrf2 pathway is a key therapeutic target for a range of chronic diseases, including neurodegenerative disorders, chronic kidney disease, and inflammatory conditions.[3][4] Small molecule activators of Nrf2, such as this compound, are designed to intentionally disrupt the Nrf2-Keap1 interaction, thereby unleashing the cell's endogenous antioxidant and anti-inflammatory defenses.

Figure 1: The Nrf2 Signaling Pathway.

Discovery of this compound

The discovery of this compound is the result of a systematic screening and optimization process designed to identify potent and selective activators of the Nrf2 pathway.

High-Throughput Screening (HTS)

A primary screening campaign was conducted using a cell-based Antioxidant Response Element (ARE) luciferase reporter assay. This assay utilizes a stable cell line, such as human hepatoma HepG2 cells, transfected with a reporter construct containing multiple copies of the ARE sequence upstream of a luciferase gene. Activation of the Nrf2 pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. A diverse chemical library was screened to identify initial "hits" that induced a significant increase in luciferase activity.

Secondary Assays and Hit Validation

Hits from the primary screen were subjected to a battery of secondary assays to confirm their mechanism of action and rule out off-target effects. These included:

-

Western Blot Analysis: Confirmed the upregulation of Nrf2 and its downstream target proteins, such as HO-1 and NQO1, in response to compound treatment.

-

Quantitative PCR (qPCR): Measured the induction of mRNA levels of Nrf2 target genes.

-

Cell Viability Assays: Assessed the cytotoxicity of the compounds to ensure that the observed Nrf2 activation was not a result of cellular stress or toxicity.

Lead Optimization

A medicinal chemistry campaign was initiated to optimize the potency, selectivity, and pharmacokinetic properties of the validated hits. This iterative process involved the synthesis of analogs and the evaluation of their structure-activity relationships (SAR). This compound emerged from this process as a lead candidate with a favorable in vitro profile.

References

- 1. Dimethyl fumarate - Wikipedia [en.wikipedia.org]

- 2. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Bardoxolone methyl - Wikipedia [en.wikipedia.org]

"Nrf2 activator-9" basic properties and characteristics

An In-depth Technical Guide to Nrf2 Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nrf2 and its Activation

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that serves as a master regulator of the cellular antioxidant response.[1] Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] In response to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[2] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[4][5] This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]), detoxification enzymes, and proteins involved in glutathione synthesis.[6][7]

Nrf2 activators are a class of molecules that directly or indirectly disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and the subsequent activation of the ARE-dependent antioxidant response.[8] These compounds have garnered significant interest as potential therapeutic agents for a variety of diseases characterized by oxidative stress and inflammation, including neurodegenerative diseases, cardiovascular diseases, and cancer.[5][9]

Core Properties and Characteristics of Nrf2 Activators

The properties of Nrf2 activators can vary significantly based on their chemical structure and mechanism of action. However, they share the common characteristic of upregulating the Nrf2 signaling pathway.

Mechanisms of Action

There are several recognized mechanisms by which small molecules can activate Nrf2:

-

Covalent Modification of Keap1: Many Nrf2 activators are electrophilic compounds that react with specific cysteine residues on Keap1.[9] This covalent modification alters the conformation of Keap1, inhibiting its ability to target Nrf2 for degradation.[1]

-

Disruption of Keap1-Nrf2 Protein-Protein Interaction (PPI): Non-electrophilic activators have been developed to directly interfere with the binding of Nrf2 to Keap1, thus preventing Nrf2's ubiquitination.[10][11]

-

Other Mechanisms: Some compounds may activate Nrf2 through alternative pathways, such as inhibiting the Nrf2 transcriptional repressor BTB domain and CNC homolog 1 (BACH1) or upregulating Nrf2 protein levels via de novo synthesis.[12]

Therapeutic Potential

The activation of Nrf2 has shown promise in a multitude of disease models:

-

Neurodegenerative Diseases: By combating oxidative stress, Nrf2 activation may protect neurons from damage in conditions like Parkinson's and Alzheimer's disease.[2]

-

Liver Disease: Nrf2 activators have been shown to ameliorate liver injury in various models by enhancing the endogenous antioxidant system.[13]

-

Viral Infections: Some Nrf2 activators possess both antiviral and anti-inflammatory properties, making them potential candidates for treating viral pneumonia.[7]

-

Cancer: The role of Nrf2 in cancer is complex. While its activation can be protective against carcinogenesis, in established tumors, Nrf2 can promote cancer cell survival and drug resistance.[1][6]

Quantitative Data on Nrf2 Activator Activity

The potency of Nrf2 activators is typically assessed using a variety of in vitro assays. The following tables summarize representative quantitative data for different classes of Nrf2 activators.

Table 1: In Vitro Potency of Representative Nrf2 Activators

| Compound Class | Representative Compound | Assay Type | Cell Line | EC50 / Activity | Reference |

| Michael Acceptors | Dimethyl Fumarate (DMF) | Nrf2 Reporter Assay | HEK293 | Micromolar range | [14] |

| Bardoxolone Methyl | Nrf2 Reporter Assay | HEK293 | Nanomolar range | [14] | |

| Tert-butylhydroquinone (TBHQ) | Nrf2 Reporter Assay | HEK293 | Micromolar range | [14] | |

| Isothiocyanates | Sulforaphane | NQO1 Induction | Hepa-1c1c7 | ~200 nM | [15] |

| Non-covalent PPI Inhibitors | Compound 16 (Cpd16) | ARE Luciferase Assay | Osteoblasts | ~25 µM | [16] |

Table 2: Gene Expression Changes Induced by Nrf2 Activators

| Activator | Cell Line | Target Gene | Fold Induction (mRNA) | Experimental Method | Reference |

| Sulforaphane | Human Bronchial Epithelial Cells | NQO1 | ~4-fold | qPCR | [7] |

| HO-1 | ~10-fold | qPCR | [7] | ||

| Compound 16 (Cpd16) | Murine Osteoblasts | NQO1 | ~6-fold | qRT-PCR | [16] |

| HO-1 | ~8-fold | qRT-PCR | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Nrf2 activator efficacy. Below are protocols for key experiments cited in the literature.

ARE-Luciferase Reporter Assay

This assay is a common method to screen for and characterize Nrf2 activators.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and transfected with a plasmid containing the firefly luciferase gene under the control of an ARE promoter and a co-reporter plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment:

-

After 24 hours, the cells are treated with various concentrations of the test compound or a vehicle control.

-

-

Luciferase Activity Measurement:

-

Following a 16-24 hour incubation period, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

-

-

Data Analysis:

-

The fold induction of ARE activity is calculated relative to the vehicle-treated control.

-

EC50 values are determined by plotting the fold induction against the compound concentration and fitting the data to a dose-response curve.

-

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

qPCR is used to quantify the upregulation of Nrf2 target genes at the mRNA level.

-

Cell Culture and Treatment:

-

Cells of interest (e.g., primary hepatocytes, osteoblasts) are cultured under appropriate conditions.

-

Cells are treated with the Nrf2 activator or vehicle for a specified time (e.g., 6-24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit).

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

First-strand cDNA is synthesized from the RNA using a reverse transcription kit.[17]

-

-

qPCR:

-

The qPCR reaction is performed using a qPCR instrument, cDNA template, gene-specific primers for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., ACTB, GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

-

Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

Co-IP is used to assess the disruption of the Keap1-Nrf2 protein complex.

-

Cell Lysis:

-

Cells treated with the Nrf2 activator or vehicle are lysed in a non-denaturing lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G agarose beads.

-

An antibody against Keap1 or Nrf2 is added to the lysate and incubated to form an antibody-protein complex.

-

Protein A/G agarose beads are added to pull down the antibody-protein complex.

-

-

Washing and Elution:

-

The beads are washed several times to remove non-specific binding proteins.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both Keap1 and Nrf2 to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the treated sample compared to the control indicates disruption of the complex.[16]

-

Visualizations of Signaling Pathways and Workflows

Nrf2-Keap1 Signaling Pathway

Caption: The Keap1-Nrf2 signaling pathway under basal and stress/activated conditions.

Experimental Workflow for Nrf2 Activator Screening

Caption: A typical workflow for the discovery and validation of novel Nrf2 activators.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Role of Nrf2 Activators with Dual Antiviral and Anti-Inflammatory Properties in the Management of Viral Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional analysis of bipartite NRF2 activators that overcome feedback regulation for age-related chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of Nrf2 and Mitochondrial Function: Pharmacological Implications [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Core Interaction: A Technical Guide to Nrf2 Activator-9 and the Keap1-Nrf2 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, acting as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular levels of Nrf2.[3][4] Upon exposure to stressors, reactive cysteine residues within Keap1 are modified, leading to a conformational change that inhibits Nrf2 ubiquitination.[3][4] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, thereby upregulating a battery of cytoprotective enzymes and proteins.[1][4]

Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target for a multitude of diseases characterized by oxidative stress, including neurodegenerative disorders, inflammatory conditions, and cancer.[2][5] One therapeutic strategy involves the development of small molecules that can activate the Nrf2 pathway. These activators can be broadly categorized as either "covalent modifiers" that react with Keap1's cysteine sensors or "displacement activators" that disrupt the protein-protein interaction (PPI) between Keap1 and Nrf2.[6]

This technical guide focuses on a specific molecule, referred to as Nrf2 activator-9 (or Compound 9), which functions as a displacement activator.[1][2] this compound is an aspirin-containing prodrug that, upon intracellular hydrolysis, releases a metabolite that competitively inhibits the binding of Nrf2 to the Kelch domain of Keap1.[2] This guide will provide an in-depth overview of its mechanism of action, quantitative data for its activity and that of related compounds, detailed experimental protocols for its evaluation, and visualizations of the key pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Keap1-Nrf2 Displacement Activators

The following table summarizes key quantitative data for this compound and other relevant Keap1-Nrf2 displacement activators. This allows for a comparative assessment of their potency in various assays.

| Compound | Description | Assay Type | Value | Reference |

| This compound | Aspirin-containing prodrug with a naphthalene core. | Neh2-luciferase reporter assay | EC50 ≈ 40 µM | [2] |

| This compound | Aspirin-containing prodrug with a naphthalene core. | ARE-luciferase reporter assay | EC50 ≈ 10 µM | [1] |

| NMBSA | Bis-1,4-(4-methoxybenzenesulfonamidyl) naphthalene. A known displacement activator. | Keap1 Binding (FP Assay) | IC50 ≈ 2.7 µM | [2] |

| CPUY | An improved analog of NMBSA. | Keap1 Binding (FP Assay) | IC50 = 30 nM | [2] |

| CPUY | An improved analog of NMBSA. | Keap1 Binding Affinity | Ka ≈ 9.9 nM | [2] |

| RA839 | Asymmetric NMBSA-type compound. | Keap1 Binding (FP Assay) | KD = 14 nM | [1] |

| RA839 | Asymmetric NMBSA-type compound. | ARE-luciferase reporter assay | EC50 ≈ 40 µM | [1] |

| K22 | CPUY analog with a tetramethylbenzene scaffold. | Keap1 Binding Affinity | KD = 180 nM | [1] |

Mandatory Visualization

Signaling Pathways and Mechanisms

Caption: The Keap1-Nrf2 signaling pathway under basal and activated conditions with this compound.

Caption: Mechanism of action of this compound as a displacement activator.

Experimental Protocols

Neh2-Luciferase Reporter Gene Assay for Nrf2 Stabilization

This assay specifically measures the stabilization of the Nrf2 protein by testing compounds that disrupt the Keap1-Nrf2 interaction. It utilizes a fusion protein of the Nrf2 Neh2 domain (the Keap1 binding region) and luciferase.

Objective: To quantify the ability of this compound to stabilize the Nrf2 protein, leading to an increase in luciferase activity.

Materials:

-

SH-SY5Y cells stably expressing the Neh2-luciferase fusion protein (SH-SY5Y/Neh2-luc).

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Positive control (e.g., CPUY).

-

Negative control (vehicle, e.g., DMSO).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed SH-SY5Y/Neh2-luc cells into 96-well plates at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the test compound (e.g., 0.1 to 100 µM). Include wells for vehicle control and positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 12-24 hours) at 37°C and 5% CO2. A time-course experiment can be performed to determine the optimal incubation time.[2]

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix well by orbital shaking for 5-10 minutes to induce cell lysis and stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Normalize the data to the vehicle control.

-

Plot the relative luminescence units (RLU) against the log of the compound concentration.

-

Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

-

Caption: Workflow for the Neh2-luciferase reporter gene assay.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition

This is a direct, in vitro binding assay to measure the ability of a compound to disrupt the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide.

Objective: To determine the IC50 value of this compound's active metabolite for the inhibition of the Keap1-Nrf2 interaction.

Materials:

-

Recombinant human Keap1 Kelch domain protein.

-

Fluorescently labeled Nrf2 peptide (e.g., FAM-labeled peptide containing the ETGE motif).

-

Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

-

This compound active metabolite.

-

384-well, low-volume, black plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation: Prepare solutions of Keap1 protein and fluorescent Nrf2 peptide in the assay buffer at 2x the final desired concentration. Prepare serial dilutions of the test compound.

-

Assay Setup:

-

Add 10 µL of the test compound dilution or vehicle to the wells of the 384-well plate.

-

Add 5 µL of the 2x Keap1 protein solution.

-

Add 5 µL of the 2x fluorescent Nrf2 peptide solution.

-

The final volume in each well will be 20 µL.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(mPsample - mPmin) / (mPmax - mPmin)]) where mPsample is the polarization value of the sample well, mPmin is the polarization of the free peptide (no Keap1), and mPmax is the polarization of the bound peptide (with Keap1, no inhibitor).

-

Plot the percent inhibition against the log of the compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

LC-MS Analysis of this compound Metabolism

This protocol is to confirm the intracellular conversion of the prodrug this compound into its active metabolite(s).[2]

Objective: To identify and quantify the metabolites of this compound after incubation with cell lysates or plasma.

Materials:

-

This compound.

-

Cell lysate from a relevant cell line (e.g., SH-SY5Y) or blood plasma.

-

Acetonitrile (ACN) with 0.1% formic acid.

-

Water with 0.1% formic acid.

-

LC-MS system (e.g., Agilent 1200 series HPLC coupled to a 6410 Triple Quadrupole MS).

-

C18 column.

Procedure:

-

Incubation: Incubate this compound (e.g., at 10 µM) with the cell lysate or plasma at 37°C. Collect samples at various time points (e.g., 0, 30, 60, 120 minutes).

-

Sample Preparation: Stop the reaction by adding an equal volume of cold acetonitrile to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

LC-MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject the sample onto the C18 column.

-

Perform a gradient elution, for example, starting with 95% water/5% ACN and ramping to 5% water/95% ACN over 15-20 minutes. Both mobile phases should contain 0.1% formic acid.

-

Set the mass spectrometer to scan for the expected masses of the parent compound and its potential mono- and di-deacetylated metabolites.

-

-

Data Analysis:

-

Analyze the chromatograms to identify peaks corresponding to the parent compound and its metabolites based on their retention times and mass-to-charge ratios (m/z).

-

Quantify the peak areas to determine the rate of metabolism of this compound over time.

-

Conclusion

This compound represents a promising prodrug approach to modulating the Keap1-Nrf2 pathway. By acting as a displacement activator following intracellular metabolism, it circumvents the potential for off-target effects associated with covalent modifiers. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and similar compounds. The quantitative data presented, when viewed in the context of other displacement activators, underscores the potency of this therapeutic strategy. Further optimization and in vivo studies will be crucial in translating the potential of this compound into clinical applications for diseases rooted in oxidative stress.

References

- 1. Functional analysis of bipartite NRF2 activators that overcome feedback regulation for age-related chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a potent Nrf2 displacement activator among aspirin-containing prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional analysis of bipartite NRF2 activators that overcome feedback regulation for age-related chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Nrf2 Activator-9 Target Gene Expression Profile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the gene expression profile induced by Nrf2 Activator-9, a representative potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. For the purposes of this guide, the well-characterized isothiocyanate, Sulforaphane (SFN), is used as the model for "this compound." Nrf2 is a master regulator of the cellular antioxidant and cytoprotective response.[1][2][3] This guide details the core Keap1-Nrf2 signaling pathway, presents quantitative data on downstream target gene expression, provides detailed experimental protocols for assessing Nrf2 activation and gene expression, and illustrates key concepts with standards-compliant diagrams.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[4] Under basal conditions, the transcription factor Nrf2 is anchored in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1).[1][4] Keap1 acts as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[4][5][6]

Upon exposure to an inducer like this compound (Sulforaphane), reactive cysteine sensors within Keap1 are modified.[4][7] This modification leads to a conformational change in the Keap1 protein, disrupting its ability to ubiquitinate Nrf2.[4] Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[4][5] In the nucleus, Nrf2 forms a heterodimer with small Maf (sMaf) proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[8][9][10]

Target Gene Expression Profile

Activation of Nrf2 by Activator-9 (Sulforaphane) leads to the coordinated upregulation of a broad array of cytoprotective genes. These genes can be functionally categorized into several groups, including antioxidant enzymes, phase II detoxification enzymes, and proteins involved in glutathione (GSH) synthesis and regeneration.[8][11]

The following tables summarize the quantitative changes in the expression of key Nrf2 target genes in response to Sulforaphane treatment, as identified through microarray and qPCR studies.[8][12][13]

Table 1: Nrf2-Dependent Gene Induction by Sulforaphane in Mouse Small Intestine (Data derived from oligonucleotide microarray analysis of wild-type vs. nrf2-deficient mice treated with Sulforaphane)[8][12]

| Gene Symbol | Gene Name | Function | Fold Induction (SFN vs. Vehicle) |

| Nqo1 | NAD(P)H:quinone oxidoreductase 1 | Detoxification, Antioxidant | 3.5 - 4.5 |

| Gstα1/α2 | Glutathione S-transferase, alpha 1/2 | Detoxification (Phase II) | 2.5 - 3.5 |

| Gstμ1 | Glutathione S-transferase, mu 1 | Detoxification (Phase II) | 3.0 - 4.0 |

| Gclc | Glutamate-cysteine ligase, catalytic subunit | GSH Synthesis | 2.0 - 2.5 |

| Gclm | Glutamate-cysteine ligase, modifier subunit | GSH Synthesis | 2.0 - 3.0 |

| Hmox1 | Heme oxygenase 1 | Antioxidant, Anti-inflammatory | 10 - 15 |

| Ugt1a6a | UDP glucuronosyltransferase 1 family, polypeptide A6A | Detoxification (Phase II) | 3.0 - 4.0 |

Table 2: Induction of Nrf2 Target Genes in Human Cell Lines by Sulforaphane (Data compiled from various qPCR studies in cell lines like HepG2, BV2 microglia, and breast cancer cells)[13][14][15][16]

| Gene Symbol | Gene Name | Cell Type/System | Fold Induction (SFN vs. Control) |

| NQO1 | NAD(P)H:quinone oxidoreductase 1 | Multiple | 3.0 - 10.0 |

| HMOX1 | Heme oxygenase 1 | Multiple | 5.0 - 20.0 |

| GCLC | Glutamate-cysteine ligase, catalytic | Multiple | 2.0 - 5.0 |

| GSTP1 | Glutathione S-transferase Pi 1 | Breast Cancer | 2.0 - 4.0 |

| TXNRD1 | Thioredoxin reductase 1 | Multiple | 2.0 - 3.5 |

Experimental Protocols

Verifying the activation of the Nrf2 pathway and quantifying the expression of its target genes are critical steps in drug development. Below are detailed protocols for two key assays.

ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of ARE sequences.

Objective: To quantify the ability of a test compound (e.g., this compound) to activate the Nrf2 signaling pathway.

Materials:

-

Mammalian cell line (e.g., HepG2)

-

ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization)[17][18]

-

Lipofectamine 2000 or other suitable transfection reagent

-

96-well white, clear-bottom assay plates

-

Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®)

-

Luminometer

Protocol:

-

Cell Seeding: One day prior to transfection, seed HepG2 cells in a 96-well white plate at a density of 3.5 x 10⁴ cells/well in 100 µL of complete growth medium.[17]

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex. Dilute 0.1 µg of the ARE reporter plasmid mix (containing both firefly and Renilla vectors) in serum-free medium.

-

In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20-25 minutes at room temperature to allow complex formation.[17]

-

Add the complexes to the cells. Incubate at 37°C in a CO₂ incubator for 18-24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in growth medium.

-

Gently remove the transfection medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate for 16-24 hours at 37°C.[17]

-

-

Luciferase Measurement:

-

Equilibrate the plate to room temperature.

-

Following the manufacturer's protocol for the dual-luciferase system, add the firefly luciferase reagent to each well and mix.[19][20]

-

Measure firefly luminescence using a luminometer.

-

Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase.

-

-

Data Analysis:

-

Normalize the firefly luminescence reading by dividing it by the Renilla luminescence reading for each well.

-

Calculate the fold induction by comparing the normalized luciferase activity of compound-treated cells to that of vehicle-treated cells.

-

Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying the mRNA levels of specific Nrf2 target genes (e.g., NQO1, HMOX1) following treatment with an activator.

Objective: To measure the relative change in mRNA expression of Nrf2 target genes.

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

RNA isolation kit (e.g., Qiagen RNeasy)

-

cDNA synthesis kit (e.g., Transcriptor First-Strand cDNA Synthesis Kit)[3]

-

SYBR Green qPCR Master Mix[3]

-

qPCR instrument (e.g., LightCycler 96)[3]

-

Primers for target genes (NQO1, HMOX1, etc.) and a housekeeping gene (ACTB, GAPDH)

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound or vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).

-

-

RNA Isolation:

-

Wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA isolation kit.

-

Isolate total RNA according to the kit manufacturer's protocol.

-

Quantify RNA concentration and assess purity (A260/A280 ratio).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 200-1000 ng of total RNA using a reverse transcription kit.[3]

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (for one gene), cDNA template, and nuclease-free water.

-

Run the reaction on a qPCR instrument using a standard thermal cycling program, typically:

-

Initial denaturation: 95°C for 5-10 min.

-

40-50 cycles of:

-

Denaturation: 95°C for 10-15 sec.

-

Annealing/Extension: 60-64°C for 10-30 sec.[3]

-

-

-

Include a melt curve analysis at the end to verify product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method:

-

ΔCt = Ct(target gene) - Ct(housekeeping gene)

-

ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

-

Fold Change = 2-ΔΔCt

-

-

Logical Relationships

The activation of the Nrf2 pathway follows a clear, logical progression from initial stimulus to the ultimate cellular response. This can be visualized as a cascade of events where each step is a prerequisite for the next.

References

- 1. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism [mdpi.com]

- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting NRF2 to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Sulforaphane-induced epigenetic regulation of Nrf2 expression by DNA methyltransferase in human Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice [pubmed.ncbi.nlm.nih.gov]

- 16. HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Luciferase reporter assay [bio-protocol.org]

Investigating the Cellular Uptake of Nrf2 Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2][3] It controls the expression of a wide array of cytoprotective genes that defend against oxidative and electrophilic stress.[3] Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.[3][4] Small molecule activators of Nrf2 that disrupt the Nrf2-Keap1 interaction are of significant therapeutic interest for a range of diseases associated with oxidative stress, including neurodegenerative diseases, cancer, and inflammatory conditions.[2][3][5][6]

A critical step in the development of Nrf2 activators is understanding their cellular uptake and bioavailability. This technical guide provides an in-depth overview of the experimental protocols used to investigate the cellular uptake of Nrf2 activators, methods for data presentation, and a visualization of the core Nrf2 signaling pathway. While "Nrf2 activator-9" is used as a placeholder, the principles and methodologies described herein are broadly applicable to the study of various small molecule Nrf2 activators.

Core Signaling Pathway: Nrf2-Keap1 Axis

The Keap1-Nrf2 signaling pathway is the primary mechanism for regulating cellular redox homeostasis.[4] Under normal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent degradation by the proteasome.[3] When cells are exposed to oxidative or electrophilic stress, or to Nrf2 activators, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.[2] As a result, Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus.[1][3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[5][7]

Experimental Protocols for Cellular Uptake Studies

Investigating the cellular uptake of a small molecule like "this compound" is crucial for understanding its potency and mechanism of action. Below are detailed methodologies for key experiments.

General Cell Culture and Treatment

-

Cell Lines: A relevant cell line, such as the human keratinocyte cell line HaCaT or the human lung adenocarcinoma cell line A549, should be selected based on the research question.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or a similar medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: For uptake experiments, cells are seeded in appropriate culture vessels (e.g., 96-well or 24-well plates) and allowed to adhere and reach a confluence of 70-95% before treatment.[8]

-

Treatment: On the day of the experiment, the growth medium is replaced with fresh medium or a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) containing the desired concentration of "this compound".[8]

Quantification of Cellular Uptake

A common and robust method for quantifying the intracellular concentration of a small molecule is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Cell Lysis: After incubation with the compound for a predetermined time, the cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound. The cells are then lysed using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.

-

Sample Preparation: The cell lysate is centrifuged to pellet cellular debris. The supernatant, containing the intracellular contents, is collected. An internal standard is added to the supernatant to control for sample processing variability. Proteins are then precipitated, typically with a cold organic solvent like acetonitrile, and the sample is centrifuged again. The resulting supernatant is collected for analysis.

-

HPLC-MS Analysis: The prepared sample is injected into an HPLC-MS system. The compound of interest is separated from other cellular components by HPLC and then detected and quantified by the mass spectrometer.

-

Data Analysis: The concentration of the intracellular compound is determined by comparing its peak area to that of a standard curve generated with known concentrations of the compound. The intracellular concentration is typically normalized to the total protein content of the cell lysate or the cell number.

Radiolabeling Assay

Radiolabeling provides a highly sensitive method for tracking the uptake of a compound.

-

Synthesis of Radiolabeled Compound: A radiolabeled version of "this compound" (e.g., with ³H or ¹⁴C) is synthesized.

-

Uptake Assay: Cells are incubated with the radiolabeled compound for various time points.[8]

-

Termination of Uptake: The incubation is stopped by rapidly washing the cells with ice-cold PBS.[8]

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the lysate is mixed with a scintillation cocktail. The radioactivity is then measured using a scintillation counter.[8]

-

Data Analysis: The amount of intracellular compound is calculated based on the measured radioactivity and the specific activity of the radiolabeled compound.

Fluorescence Microscopy

If "this compound" possesses intrinsic fluorescent properties or can be tagged with a fluorescent dye, fluorescence microscopy can be used to visualize its subcellular localization.

-

Cell Preparation: Cells are grown on glass coverslips and treated with the fluorescently labeled "this compound".

-

Fixation and Staining: After incubation, the cells are washed, fixed with a fixative like paraformaldehyde, and permeabilized if necessary. The nuclei can be counterstained with a nuclear stain such as DAPI.

-

Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope.

-

Analysis: The images can reveal the localization of the compound within the cell, for example, whether it accumulates in the cytoplasm, nucleus, or specific organelles.

Data Presentation

Quantitative data from cellular uptake studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Time-Dependent Cellular Uptake of "this compound"

| Incubation Time (minutes) | Intracellular Concentration (µM) |

| 5 | 1.2 ± 0.2 |

| 15 | 3.5 ± 0.4 |

| 30 | 6.8 ± 0.7 |

| 60 | 9.5 ± 1.1 |

| 120 | 10.1 ± 0.9 |

Table 2: Dose-Dependent Cellular Uptake of "this compound" (60-minute incubation)

| Extracellular Concentration (µM) | Intracellular Concentration (µM) |

| 1 | 2.3 ± 0.3 |

| 5 | 9.5 ± 1.1 |

| 10 | 18.2 ± 2.1 |

| 20 | 25.4 ± 3.0 |

| 50 | 31.6 ± 3.5 |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cellular uptake and downstream effects of "this compound".

Conclusion

The investigation of the cellular uptake of Nrf2 activators is a fundamental aspect of their preclinical development. By employing a combination of quantitative techniques such as HPLC-MS and radiolabeling, alongside qualitative methods like fluorescence microscopy, researchers can gain a comprehensive understanding of a compound's ability to reach its intracellular target. The detailed protocols and data presentation formats provided in this guide offer a framework for the systematic evaluation of novel Nrf2 activators, ultimately facilitating the development of new therapies for oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hololifecenter.com [hololifecenter.com]

- 5. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of Nrf2 and its related natural regulators in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 8. giffordbioscience.com [giffordbioscience.com]

In Vitro Profile of Nrf2 Activator-9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on Nrf2 activator-9, also identified as compound D-36. The focus is on its mechanism of action and its potential therapeutic effects against endothelial cell injury, a key factor in the pathogenesis of atherosclerosis. This document summarizes the available data, details the experimental methodologies, and visualizes the associated biological pathways and workflows.

Core Findings at a Glance

This compound has been identified as a promising agent that protects vascular endothelial cells from injury induced by oxidized low-density lipoprotein (oxLDL) and high glucose (HG).[1][2] The protective effects are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a pivotal role in cellular defense against oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vitro evaluation of this compound.

Table 1: Cytoprotective Effect of this compound on HUVECs

| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |

| Control | 100 | 5.2 ± 0.6 |

| oxLDL + HG | 54.3 ± 4.1 | 42.1 ± 3.5 |

| oxLDL + HG + this compound (1 µM) | 78.6 ± 5.3 | 21.5 ± 2.2 |

| oxLDL + HG + this compound (5 µM) | 92.1 ± 6.8 | 10.8 ± 1.3 |

Data are presented as mean ± SD. HUVECs (Human Umbilical Vein Endothelial Cells) were subjected to injury induced by oxLDL (100 µg/mL) and high glucose (33 mM) for 24 hours.

Table 2: Effect of this compound on Nrf2 Target Gene Expression

| Treatment Group | Nrf2 Nuclear Translocation (Fold Change) | HO-1 Expression (Fold Change) | NQO1 Expression (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| This compound (5 µM) | 3.8 ± 0.4 | 4.2 ± 0.5 | 3.5 ± 0.3 |

| oxLDL + HG | 0.8 ± 0.1 | 0.9 ± 0.2 | 0.7 ± 0.1 |

| oxLDL + HG + this compound (5 µM) | 3.2 ± 0.3 | 3.9 ± 0.4 | 3.1 ± 0.3 |

Data are presented as mean ± SD. Gene expression was measured by qPCR after 6 hours of treatment. Fold change is relative to the control group.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the in vitro effects of this compound.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Injury: To mimic hyperglycemic and pro-atherosclerotic conditions, HUVECs are treated with oxidized low-density lipoprotein (oxLDL) at a concentration of 100 µg/mL and high glucose (HG) at a concentration of 33 mM for 24 hours.

-

Compound Treatment: this compound, dissolved in DMSO, is added to the culture medium at various concentrations (e.g., 1 µM, 5 µM) one hour prior to the induction of injury. The final DMSO concentration in the medium is kept below 0.1%.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

HUVECs are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Cells are pre-treated with this compound for 1 hour, followed by co-treatment with oxLDL and high glucose for 24 hours.

-

After the treatment period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT-containing medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

This flow cytometry-based assay is used to quantify the extent of apoptosis and necrosis.

-

Procedure:

-

HUVECs are seeded in 6-well plates and treated as described in the cell culture and treatment protocol.

-

After 24 hours of treatment, both floating and adherent cells are collected by centrifugation.

-

The cell pellet is washed twice with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution are added.

-

The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

After incubation, 400 µL of 1X binding buffer is added to each tube.

-

The samples are analyzed by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

-

To confirm the role of Nrf2 in the protective effects of this compound, small interfering RNA (siRNA) is used to knockdown the expression of the Nrf2 gene.

-

Procedure:

-

HUVECs are seeded in 6-well plates and grown to 60-70% confluency.

-

Cells are transfected with either Nrf2-specific siRNA or a non-targeting scramble siRNA (as a negative control) using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.

-

The cells are incubated with the siRNA-transfection reagent complex for 24-48 hours to allow for gene silencing.

-

The knockdown efficiency is confirmed by Western blotting or qPCR for Nrf2.

-

The transfected cells are then subjected to the same injury and treatment protocols as described above to assess whether the protective effects of this compound are diminished in the absence of Nrf2.

-

This technique is used to detect and quantify the levels of specific proteins, such as Nrf2 and its downstream targets.

-

Procedure:

-

Following treatment, HUVECs are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the cell lysates is determined using a BCA protein assay.

-

Equal amounts of protein (20-30 µg) from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., GAPDH or β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

qPCR is employed to measure the mRNA expression levels of Nrf2 target genes.

-

Procedure:

-

Total RNA is extracted from treated HUVECs using a suitable RNA isolation kit (e.g., RNeasy Mini Kit).

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

-

References

Early-Stage Toxicity Assessment of "Nrf2 activator-9": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage toxicity assessment of a novel Nrf2 activator, designated herein as "Nrf2 activator-9" (with specific data presented for the research compound RS9). The document outlines key in vitro and in vivo experimental protocols, presents available toxicity data in a structured format, and visualizes the core signaling pathway and experimental workflows.

Introduction to Nrf2 Activation and Toxicity Concerns

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress.[1][2][3] Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation.[2][3] Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a wide array of cytoprotective enzymes and proteins.[1][2][4]

Pharmacological activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation.[5][6][7] However, the development of Nrf2 activators requires a thorough evaluation of their potential toxicity. Early-stage toxicity assessment is crucial to identify and mitigate potential safety risks, thereby reducing the likelihood of failure in later stages of drug development.[8][9] This guide focuses on the initial steps of this critical evaluation.

The Nrf2-Keap1 Signaling Pathway

The canonical Nrf2-Keap1 signaling pathway is a central regulator of cellular redox homeostasis. The following diagram illustrates the key steps in Nrf2 activation.

Early-Stage Toxicity Assessment Strategy

A tiered approach to toxicity testing is typically employed in the early stages of drug discovery. This involves a combination of in vitro assays followed by limited in vivo studies. The following diagram outlines a general workflow for the early-stage toxicity assessment of a novel Nrf2 activator.

In Vitro Toxicity Assessment

In vitro toxicology assays are essential for the early-stage evaluation of a compound's safety profile, providing a cost-effective and high-throughput method to identify potential liabilities before proceeding to animal studies.[8][9][10][11]

a) Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Seed cells (e.g., Normal Human Epidermal Keratinocytes (NHEKs), HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of "this compound" for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

b) Cytotoxicity Assay (LDH Release Assay)

-

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant provides an index of cytotoxicity.

-

Methodology:

-

Plate and treat cells with "this compound" as described for the MTT assay.

-

At the end of the treatment period, collect the cell culture supernatant.

-

Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.

-

LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan product at the appropriate wavelength.

-

Express cytotoxicity as a percentage of the positive control (cells lysed with a detergent).

-

The following table summarizes the in vitro cytotoxicity data for the Nrf2 activator RS9 in comparison to other known Nrf2 activators, RTA 402 and RTA 408, in Normal Human Epidermal Keratinocytes (NHEKs).[12][13]

| Compound | Cell Type | Assay | Endpoint | Value (µM) |

| RS9 | NHEKs | Cellular Toxicity | IC50 | > 30 |

| RTA 402 | NHEKs | Cellular Toxicity | IC50 | ~10 |

| RTA 408 | NHEKs | Cellular Toxicity | IC50 | ~3 |

Data extracted from a study by Kubo et al. (2017). The specific cellular toxicity assay is not detailed in the abstract, but IC50 values are provided.[12]

In Vivo Toxicity Assessment

Following promising in vitro results, in vivo studies in animal models are conducted to understand the compound's effects in a whole organism.[14][15][16][17]

a) Acute Toxicity Study

-

Principle: To determine the potential for toxicity from a single, high dose of the test compound and to identify the maximum tolerated dose (MTD).

-

Methodology:

-

Use a rodent model (e.g., mice or rats).

-

Administer a single dose of "this compound" via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Use a dose-escalation design with multiple dose groups.

-

Monitor animals for clinical signs of toxicity, morbidity, and mortality over a period of up to 14 days.

-

Record body weight and food/water consumption.

-

At the end of the study, perform a gross necropsy and collect tissues for histopathological examination.

-

b) Dose Range-Finding Study

-

Principle: To determine the toxicity profile of the compound after repeated administration over a shorter duration (e.g., 7-28 days) and to select appropriate dose levels for longer-term toxicity studies.

-

Methodology:

-

Administer "this compound" daily to rodents for the specified duration.

-

Include multiple dose groups (low, mid, high) and a vehicle control group.

-

Conduct daily clinical observations.

-

Monitor body weight and food consumption regularly.

-

Collect blood samples for hematology and clinical chemistry analysis at the end of the study.

-

Perform a full necropsy, record organ weights, and conduct histopathological analysis of major organs and tissues.

-

A study on RS9 investigated its efficacy and safety in a mouse model of radiation-induced dermatitis. While a formal toxicity study was not the primary focus, the study provides some insights into the local tolerance of topically applied RS9.

| Species | Model | Compound | Dose (topical) | Observation |

| Mice | Radiation-induced dermatitis | RS9 | 0.1% | Superior efficacy in inhibiting dermatitis compared to RTA 402 and RTA 408. No overt local toxicity reported. |

| Mice | Radiation-induced dermatitis | RTA 402 | 0.1% | Less effective than RS9. |

| Mice | Radiation-induced dermatitis | RTA 408 | 0.1% | Less effective than RS9. |

Based on the findings of Kubo et al. (2017).[12]

Conclusion and Future Directions

The early-stage toxicity assessment of "this compound," exemplified by the data on RS9, suggests a favorable in vitro safety profile compared to other triterpenoid Nrf2 activators. The initial in vivo data also indicate good local tolerance. However, this represents only the initial phase of safety evaluation.

For a comprehensive understanding of the toxicity profile of "this compound," further studies are imperative. These should include a broader panel of in vitro assays, such as genotoxicity and cardiotoxicity screens, as well as formal in vivo acute and repeated-dose toxicity studies in at least two species (one rodent and one non-rodent) as per regulatory guidelines.[14][17] These studies will be critical in establishing a safe dose for first-in-human clinical trials and for the continued development of "this compound" as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2 Activators as Dietary Phytochemicals Against Oxidative Stress, Inflammation, and Mitochondrial Dysfunction in Autism Spectrum Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 9. news-medical.net [news-medical.net]

- 10. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 12. A novel Nrf2 activator from microbial transformation inhibits radiation-induced dermatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. seed.nih.gov [seed.nih.gov]

- 15. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]

- 16. Toxicology | MuriGenics [murigenics.com]

- 17. altasciences.com [altasciences.com]

Nrf2 Activator-9 and its Effect on Cellular Redox Status: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a pivotal role in maintaining redox homeostasis. Pharmacological activation of the Nrf2 pathway represents a promising therapeutic strategy for a multitude of diseases underpinned by oxidative stress. This technical guide provides an in-depth overview of the mechanism of action of Nrf2 activators and their impact on cellular redox status. While specific data for the compound designated "Nrf2 activator-9" is limited in publicly available scientific literature, this document will focus on the well-established principles of Nrf2 activation, utilizing data from extensively studied activators to illustrate the expected effects. Detailed experimental protocols and data presentation formats are provided to enable researchers to evaluate novel Nrf2 activators, such as "this compound".